molecular formula C12H14ClFN2 B13721408 2-Amino-6-fluoro-3-propylquinoline hydrochloride CAS No. 1172565-52-4

2-Amino-6-fluoro-3-propylquinoline hydrochloride

Cat. No.: B13721408
CAS No.: 1172565-52-4
M. Wt: 240.70 g/mol
InChI Key: NIHOAUAWIUFRRS-UHFFFAOYSA-N
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Description

2-Amino-6-fluoro-3-propylquinoline hydrochloride is a chemical compound with the molecular formula C12H14ClFN2. It is a specialty product often used in proteomics research . The compound is characterized by the presence of an amino group, a fluoro substituent, and a propyl group attached to a quinoline ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-fluoro-3-propylquinoline hydrochloride typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Fluoro Group: The fluoro substituent can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Addition of the Propyl Group: The propyl group can be added through alkylation reactions using propyl halides.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-fluoro-3-propylquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The fluoro group can be reduced to form hydrogenated derivatives.

    Substitution: The fluoro substituent can be replaced by other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.

Major Products

    Oxidation: Nitroquinoline derivatives.

    Reduction: Hydrogenated quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-Amino-6-fluoro-3-propylquinoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-6-fluoro-3-propylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoquinoline: Lacks the fluoro and propyl substituents.

    6-Fluoroquinoline: Lacks the amino and propyl substituents.

    3-Propylquinoline: Lacks the amino and fluoro substituents.

Uniqueness

2-Amino-6-fluoro-3-propylquinoline hydrochloride is unique due to the combination of its amino, fluoro, and propyl groups, which confer specific chemical properties and biological activities not found in the individual similar compounds.

Biological Activity

2-Amino-6-fluoro-3-propylquinoline hydrochloride is a chemical compound characterized by a quinoline structure, which presents significant potential in medicinal chemistry and pharmacology. Its unique molecular features, including an amino group, a fluorine atom, and a propyl side chain, contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12ClFN2C_{12}H_{12}ClFN_2 with a molecular weight of approximately 240.70 g/mol. The structure features:

  • A quinoline backbone consisting of a fused benzene and pyridine ring.
  • An amino group at the 2-position that enhances nucleophilic reactivity.
  • A fluorine atom at the 6-position, which may influence electrophilic character and lipophilicity.
  • A propyl side chain at the 3-position that can affect biological interactions.

Biological Activities

Research indicates that compounds with quinoline structures often exhibit significant biological activities. The specific biological activities attributed to this compound include:

  • Antibacterial Activity :
    • Preliminary studies suggest that quinoline derivatives exhibit varying degrees of antibacterial properties. For example, related compounds have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli . While specific data for this compound is limited, its structural similarities to known active compounds suggest potential efficacy.
  • Antiparasitic Properties :
    • Quinoline derivatives have been explored for their activity against parasitic infections such as visceral leishmaniasis. In vivo studies have indicated that modifications to the quinoline structure can enhance efficacy against parasites .
  • Anticancer Potential :
    • Some studies indicate that quinoline-based compounds may exhibit anticancer properties through various mechanisms, including inhibition of specific enzymes involved in tumor growth . However, detailed studies on this compound's anticancer activity are still required.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the quinoline nucleus through cyclization reactions.
  • Introduction of the amino group via nucleophilic substitution.
  • Incorporation of the fluorine atom through electrophilic fluorination techniques.

Each step requires precise control over reaction conditions to ensure high yields and purity .

Comparative Analysis with Related Compounds

The following table summarizes key features and activities of structurally similar compounds:

Compound NameCAS NumberKey FeaturesBiological Activity
2-Amino-7-fluoro-3-propylquinoline1171029-72-3Different positional isomerPotential antibacterial
2-Amino-6-fluoroquinoline203506-28-9Lacks propyl side chain; simpler structureModerate antibacterial
2-Amino-3-methylquinoline1172943-00-8Contains a methyl group instead of propylAntimicrobial activity noted

This table illustrates how variations in substituents can significantly affect biological activity and chemical behavior within the quinoline family.

Case Studies

Several case studies highlight the biological activity of quinoline derivatives:

  • Antibacterial Screening : A study evaluated various quinoline derivatives against multiple bacterial strains using agar diffusion methods. Results indicated that structural modifications significantly influenced antibacterial potency .
  • Antiparasitic Efficacy : Research on related quinolines demonstrated promising results in animal models for treating leishmaniasis, suggesting that further investigation into similar structures like this compound could yield beneficial outcomes .

Properties

CAS No.

1172565-52-4

Molecular Formula

C12H14ClFN2

Molecular Weight

240.70 g/mol

IUPAC Name

6-fluoro-3-propylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C12H13FN2.ClH/c1-2-3-8-6-9-7-10(13)4-5-11(9)15-12(8)14;/h4-7H,2-3H2,1H3,(H2,14,15);1H

InChI Key

NIHOAUAWIUFRRS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C2C=CC(=CC2=C1)F)N.Cl

Origin of Product

United States

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